Naphthol AS-OL acetate
Description
The exact mass of the compound 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13(22)25-19-12-15-8-4-3-7-14(15)11-16(19)20(23)21-17-9-5-6-10-18(17)24-2/h3-12H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCVQLUEWCVWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221448 | |
| Record name | 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7128-79-2 | |
| Record name | 3-(Acetyloxy)-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7128-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-o-methoxyphenyl)carbamoyl]-3-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Trajectory of Naphthol Acetate Chemistry in Scientific Inquiry
The journey of naphthol acetate (B1210297) chemistry is intrinsically linked to the broader history of histochemistry, a field dedicated to identifying chemical components in tissues. The development of azo-dyes in the mid-19th century laid the groundwork for future innovations in chromogenic substrates. jchemrev.comjchemrev.com These dyes, characterized by the -N=N- azo group, offered a versatile means of producing vibrant, localized colors within biological specimens.
Early enzyme histochemistry relied on the principle of simultaneously coupling a liberated naphthol molecule with a diazonium salt to produce an insoluble, colored precipitate at the site of enzyme activity. The development of naphthol AS phosphates marked a significant advancement, providing improved localization for phosphatase enzymes. This success spurred further research into developing a wider array of naphthol-based substrates for other enzymes.
A pivotal moment in this evolution was the synthesis and application of various naphthyl acetates for the detection of non-specific esterases. These substrates, upon enzymatic hydrolysis, release a naphthol derivative that can then be visualized through a coupling reaction. This allowed for the precise localization of esterase activity, providing valuable insights into cellular metabolism and pathology. Over time, a range of Naphthol AS derivatives were synthesized, each with slightly different properties, offering researchers a toolkit of substrates to suit various experimental needs.
Naphthol As Ol Acetate: a Significant Player in Esterase Substrate Development
Naphthol AS-OL acetate (B1210297) holds a noteworthy position within the family of esterase substrates due to its specific chemical structure and resulting properties. As a chromogenic substrate, its primary function is to generate a detectable color change in the presence of esterase activity. The fundamental mechanism involves the enzymatic cleavage of the acetate group from the Naphthol AS-OL acetate molecule by an esterase. This hydrolysis reaction yields Naphthol AS-OL. In the presence of a diazonium salt, the liberated Naphthol AS-OL undergoes a coupling reaction to form a distinctly colored, insoluble azo dye. This precipitate marks the precise location of esterase activity within the sample.
The utility of this compound and its counterparts lies in their ability to provide a visual representation of enzyme distribution and concentration. This is particularly valuable in histochemical and cytochemical staining techniques, allowing for the microscopic examination of enzyme localization in cells and tissues. rsc.org The choice of a particular Naphthol AS derivative can be critical, as subtle variations in their chemical structure can influence factors such as the rate of hydrolysis, the solubility of the final azo dye, and the resulting color.
Research comparing different naphthol-based substrates has provided valuable data for selecting the most appropriate compound for a given application. For instance, studies have evaluated the performance of various substrates in detecting esterase activity in different cell types and under various conditions.
Table 1: Comparative Data of Naphthol-Based Esterase Substrates
| Substrate | Target Enzyme | Observed Color | Application Notes |
|---|---|---|---|
| Naphthol AS-D Acetate | Non-specific Esterase | Varies with diazonium salt | Used in studies of mononuclear phagocytes in tuberculous lesions. nih.gov |
| Naphthol AS-D Chloroacetate | Specific Esterase | Red-brown precipitate | Primarily used for identifying cells of the granulocytic lineage. alfa-chemistry.com |
| α-Naphthyl Acetate | Non-specific Esterase | Red-brown precipitate | A common substrate for demonstrating non-specific esterase activity. |
Enzymatic Interactions and Hydrolysis Mechanisms of Naphthol As Ol Acetate
Detection of Organophosphorus Pesticide Exposure
The inhibition of esterase activity serves as a key biomarker for exposure to organophosphorus (OP) pesticides. These neurotoxic compounds act by phosphorylating the active site of esterases, rendering them inactive. The reduction in enzyme activity can be quantified using substrates like α-naphthyl acetate (B1210297), a close structural relative of Naphthol AS-OL acetate.
In a typical assay, a biological sample, such as blood or tissue homogenate, is incubated with the naphthyl acetate substrate. The rate of hydrolysis is measured spectrophotometrically by monitoring the formation of the colored product after coupling with a diazonium salt. A decrease in the rate of hydrolysis in a sample from an individual suspected of OP pesticide exposure, when compared to a control sample, is indicative of exposure. This method is sensitive and can be adapted for the rapid screening of pesticide residues in food and environmental samples.
A study on the detection of organophosphorus pesticide residues in vegetables using α-naphthyl acetate esterase extracted from wheat flour demonstrated the efficacy of this approach. The limits of detection (LODs) for several common OP pesticides were determined, highlighting the sensitivity of the enzyme inhibition method. nih.govnih.govsemanticscholar.orgresearchgate.net
| Organophosphorus Pesticide | Limit of Detection (LOD) in Lettuce (mg/kg) |
| Methamidophos | 0.17 |
| Dichlorvos | 0.11 |
| Phoxim | 0.11 |
| Dimethoate | 0.96 |
| Malathion | 1.70 |
Lymphocyte Typing and Immunocompetence Monitoring with Related Naphthyl Acetates
The cytochemical demonstration of non-specific esterase activity using α-naphthyl acetate is a well-established method for the identification of T-lymphocytes. nih.govnih.govnih.gov T-lymphocytes exhibit a characteristic focal, dot-like pattern of staining, whereas monocytes, another cell type that is positive for non-specific esterase, display a diffuse cytoplasmic staining pattern. pscientifics.com This difference in staining allows for the differentiation of these cell populations in peripheral blood smears and tissue sections.
The α-naphthyl acetate esterase (ANAE) stain is particularly useful in the evaluation of lymphoproliferative disorders. nih.gov For instance, in certain types of leukemias and lymphomas, the pattern and intensity of ANAE staining can aid in the characterization of the neoplastic cells. Furthermore, changes in the proportion of ANAE-positive T-lymphocytes can be indicative of alterations in immunocompetence.
| Cell Type | Typical α-Naphthyl Acetate Esterase (ANAE) Staining Pattern |
| T-Lymphocytes | Focal, dot-like granular staining |
| Monocytes | Diffuse, fine granular staining throughout the cytoplasm |
| B-Lymphocytes | Generally negative or weak, scattered granular staining |
| Granulocytes | Negative to weakly positive |
Substrate Utility for Characterizing Carboxylesterase Isozymes
Carboxylesterases (CES) are a superfamily of enzymes that play a crucial role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. mdpi.com The different isozymes of carboxylesterase, such as hCE-1 and hCE-2 in humans, exhibit distinct substrate specificities. nih.gov This specificity is largely determined by the size and structure of the acyl and alcohol moieties of the ester substrate.
This compound, with its relatively large naphthyl and methoxyphenyl groups, can be used as a substrate to probe the activity of different carboxylesterase isozymes. researchgate.net Generally, hCE-1 preferentially hydrolyzes substrates with a large acyl group and a small alcohol group, while hCE-2 has a preference for substrates with a small acyl group and a large alcohol group. mdpi.com By comparing the rate of hydrolysis of this compound with that of other ester substrates with varying structures, researchers can characterize the carboxylesterase isozyme profile of a particular tissue or cell type. This information is valuable in drug development and toxicology, as it can help predict the metabolic fate of ester-containing drugs.
Assessment of Microbial Esterase Activity
Esterases are produced by a wide variety of microorganisms and play important roles in their physiology and interactions with the environment. The detection and quantification of microbial esterase activity are important in fields such as food microbiology, industrial biotechnology, and environmental science.
This compound can be incorporated into microbiological growth media to create a plate assay for the detection of esterase-producing microorganisms. ijcmas.com In this method, the substrate is dispersed in the agar (B569324) medium. Microbial colonies that produce extracellular esterases will hydrolyze the this compound in their vicinity. The subsequent addition of a diazonium salt to the plate results in the formation of a colored precipitate around the esterase-positive colonies, allowing for their easy identification and isolation. This technique provides a simple and effective way to screen for microorganisms with novel or industrially relevant esterase activities. The use of different Naphthol AS substrates can also provide information on the substrate specificity of the microbial esterases. nih.gov
Conclusion
Naphthol AS-OL acetate (B1210297) is a valuable chemical tool with significant applications in biochemical and diagnostic assays. Its utility as a chromogenic substrate for esterases enables the detection of pesticide exposure, the differentiation of lymphocyte populations, the characterization of important drug-metabolizing enzymes, and the assessment of microbial enzymatic activity. The principles of its synthesis and hydrolysis are well-understood, providing a solid foundation for its continued use and the development of new applications in life sciences research.
Development of Naphthol As Ol Acetate Based Probes and Sensors
Fluorescent Probe Design Utilizing Naphthol Acetate (B1210297) Scaffolds
Fluorescent probes built upon naphthol acetate scaffolds offer high sensitivity and selectivity for detecting enzymatic activities. The core principle of these probes involves the enzymatic cleavage of the acetate group, which unmasks a hydroxyl group on the naphthol ring. This event triggers a significant change in the fluorophore's photophysical properties, leading to a detectable signal.
A key mechanism employed in these fluorescent probes is Excited State Intramolecular Proton Transfer (ESIPT). nih.govrsc.org Molecules capable of ESIPT contain both a hydrogen bond donor (like a hydroxyl group) and an acceptor in close proximity. nih.gov In the ground state, the molecule exists in an "enol" form. Upon photoexcitation, the proton from the donor group rapidly transfers to the acceptor group, creating an excited "keto" tautomer, which then relaxes to the ground state by emitting fluorescence at a longer wavelength, resulting in a large Stokes shift. nih.govnih.govmdpi.com
In probes based on naphthol acetate, the hydroxyl group necessary for ESIPT is initially "caged" by an acetate group. In this state, the ESIPT process is blocked, and the probe may exhibit weak or no fluorescence. When an esterase enzyme cleaves the acetate group, the hydroxyl group is liberated. This "uncaging" restores the intramolecular hydrogen bond, switching on the ESIPT pathway and generating a strong fluorescent signal. nih.govmdpi.com This on/off switching mechanism provides a direct and sensitive method for detecting enzyme activity. The rapid nature of the ESIPT process, often occurring on a picosecond timescale, allows for real-time monitoring of enzymatic reactions. nih.gov
Building on the ESIPT mechanism, researchers have developed sophisticated probes that require two distinct factors for activation, enabling the differential detection of multiple enzymes. nih.govacs.org An example is the probe HBT-NA, designed to distinguish between α-Naphthyl acetate esterase (α-NAE) and acid α-naphthyl acetate esterase (ANAE), which are important biomarkers for lymphocyte typing. nih.govnih.gov
The activation of HBT-NA is synergistically regulated by both enzymatic activity and pH. nih.govacs.org The probe incorporates a naphthalen-1-yl acetate group as the specific recognition site for the esterase enzymes. nih.govacs.org The detection strategy relies on the different optimal pH conditions for the two enzymes: α-NAE is most active at a neutral pH of 7.4, while ANAE functions optimally in an acidic environment at pH 6.0. nih.gov
In the presence of α-NAE at pH 7.4, the probe's acetate group is cleaved, leading to a linear enhancement in fluorescence intensity at 392 nm. nih.gov Conversely, in the presence of ANAE at pH 6.0, the enzymatic reaction triggers a ratiometric fluorescence signal, with a new emission peak appearing around 505 nm. nih.govresearchgate.net This dual-output signaling, dictated by the specific combination of enzyme and pH, allows for the simultaneous and differential detection of both α-NAE and ANAE activities in complex biological samples and even for typing T-lymphocytes and B-lymphocytes using flow cytometry. nih.govacs.orgnih.gov
Table 1: Performance Characteristics of the HBT-NA Dual-Factor Probe
| Target Enzyme | Optimal pH | Fluorescence Signal Response | Linear Range | Response Time |
|---|---|---|---|---|
| α-Naphthyl acetate esterase (α-NAE) | 7.4 | Intensity enhancement at 392 nm | 0-25 U | Within 60 seconds |
| Acid α-naphthyl acetate esterase (ANAE) | 6.0 | Ratiometric signal (F505 nm/F392 nm) | 0-25 U | Within 2.0 minutes |
Immunosensor Systems for Naphthol Detection
Immunosensors have been developed for the rapid and sensitive determination of 1-naphthol (B170400), the hydrolysis product of Naphthol AS-OL acetate and a metabolite of the insecticide carbaryl (B1668338). nih.govnih.gov These systems combine the high specificity of antibody-antigen interactions with a signal transducer to quantify the analyte.
The performance of an immunosensor is critically dependent on the strategy used to immobilize the immunoreagents (e.g., antibodies or antigens) onto the sensor surface. nih.gov The goal is to ensure the biomolecules are stably attached while retaining their biological activity and proper orientation for binding. nih.gov Several immobilization techniques have been explored for naphthol immunosensors. nih.gov
Physical Adsorption: This is the simplest method, relying on non-covalent interactions to attach antibodies to a support. While straightforward, it can lead to random orientation and potential denaturation of the antibodies. nih.gov
Covalent Linkage: This involves the formation of stable covalent bonds between the immunoreagents and the support material. Crosslinkers targeting amine or carboxyl groups on the antibody surface are often used. nih.gov
Affinity-Based Immobilization: This strategy uses high-affinity biological pairs for oriented immobilization. For naphthol immunosensors, supports based on Protein A/G have shown excellent performance. nih.gov Protein A/G specifically binds to the Fc region of antibodies, ensuring that the antigen-binding sites are uniformly oriented away from the surface, which enhances binding efficiency. nih.gov
A significant challenge in detecting analytes like 1-naphthol is its low solubility in water. nih.gov Therefore, immunosensors capable of operating in mixed aqueous-organic media are highly advantageous, as they can analyze samples after extraction with organic solvents. nih.govnih.gov
Studies have compared the performance of 1-naphthol immunosensors in both aqueous buffers and organic solvent mixtures. nih.gov In aqueous media, a Protein A/G-based sensor achieved a limit of detection (LOD) of 16.2 µg/L. nih.gov The performance was further optimized by testing various binary and ternary mixtures of solvents like methanol (B129727), acetonitrile (B52724), and ethyl acetate with an aqueous buffer. nih.gov The optimal organic medium was found to be a 50% methanol mixture, in which the sensor exhibited an improved LOD of 12.0 µg/L and a significantly wider dynamic range. nih.gov
Sensors operating in organic media can tolerate higher concentrations of organic solvents (up to 50% methanol) compared to traditional ELISA methods. nih.gov Furthermore, the Protein A/G-based sensor demonstrated high reusability, capable of performing around 300 assay cycles in the optimized organic medium. nih.gov
Table 2: Performance of a Protein A/G-Based Immunosensor for 1-Naphthol Detection
| Medium | Limit of Detection (LOD) | Dynamic Range (DR) | Key Advantages |
|---|---|---|---|
| Aqueous Buffer (with 0.025% Tween 20) | 16.2 µg/L | 33.7 - 586.6 µg/L | Standard operating conditions |
| 50% Methanol - 50% Phosphate (B84403) Buffer (with 0.05% Tween 20) | 12.0 µg/L | 53.6 - 17,756.0 µg/L | Improved sensitivity, wider dynamic range, high reusability (~300 cycles) |
Chemosensors for Biological and Environmental Monitoring
The naphthol scaffold is a versatile platform for creating chemosensors for a variety of analytes beyond enzymatic substrates. By functionalizing the naphthol molecule with specific recognition moieties, sensors can be designed for monitoring pollutants and biologically relevant ions.
For instance, a naphthol-based organic probe has been synthesized for the optical detection of lead ions (Pb²⁺) in water. citedrive.com The sensor, 1-(acetylamino(2-chlorophenyl)methyl)-2-naphthol (NCC), showed a distinct change in its UV-Visible absorption spectrum upon binding with Pb²⁺ ions, indicating the formation of a stable complex. citedrive.com This sensor demonstrated a detection limit of 28.0 ppm and proved to be reversible, making it suitable for environmental monitoring of this toxic heavy metal. citedrive.com
In another application, a 2-naphthol (B1666908) derivative, 1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol (PNOH), was developed as a fluorescent "turn-on" sensor for phosphate anions (PO₄³⁻) in environmental and biological systems. researchgate.net The detection of phosphate is crucial due to its role in eutrophication and various biological processes. researchgate.net This sensor demonstrated high sensitivity and selectivity for phosphate, highlighting the adaptability of the naphthol structure for designing chemosensors for important environmental and biological targets. researchgate.net
Biosensor Development for Cell Viability and Toxicity Assessment (via naphthol release)
The exploration of this compound in the realm of biosensor technology is centered on its properties as a substrate for intracellular enzymes. Specifically, its ester linkage is susceptible to hydrolysis by non-specific esterases that are abundant in the cytoplasm of viable cells. This enzymatic cleavage of the acetate group from the this compound molecule results in the release of the parent naphthol compound, Naphthol AS-OL.
The liberated Naphthol AS-OL possesses distinct optical properties, most notably fluorescence, which are significantly different from the acetylated form. This change in fluorescence upon enzymatic hydrolysis forms the basis of a detection mechanism for cell viability. In a population of healthy, metabolically active cells, the intracellular esterase activity leads to the accumulation of fluorescent Naphthol AS-OL, resulting in a measurable increase in fluorescence intensity. This signal can be quantified using techniques such as fluorescence microscopy or flow cytometry.
Conversely, in non-viable or dying cells, the integrity of the cell membrane is compromised, and the activity of intracellular enzymes, including esterases, diminishes significantly. Consequently, the hydrolysis of this compound is reduced or absent, leading to a lack of fluorescent signal. This direct correlation between intracellular esterase activity and cell viability allows for the use of this compound as a probe to distinguish between live and dead cells.
Furthermore, this principle can be extended to assess the cytotoxic effects of various compounds or experimental conditions. A decrease in the fluorescent signal generated from this compound hydrolysis in a cell population treated with a test substance would indicate a reduction in cell viability, thereby providing a quantitative measure of the substance's toxicity.
The development of biosensors based on this mechanism involves optimizing the delivery of this compound to the cells and the sensitive detection of the released Naphthol AS-OL. Research in this area focuses on enhancing the specificity and sensitivity of the probe, as well as its applicability in various cell types and experimental platforms.
Below is a data table summarizing the conceptual application of this compound in cell viability and toxicity assays.
| Parameter | Principle of Measurement | Expected Outcome in Viable Cells | Expected Outcome in Non-Viable/Treated Cells |
| Cell Viability | Intracellular esterase-mediated hydrolysis of this compound to fluorescent Naphthol AS-OL. | High fluorescence intensity. | Low to no fluorescence intensity. |
| Cytotoxicity | Reduction in intracellular esterase activity upon exposure to toxic compounds. | Decrease in fluorescence intensity compared to untreated control cells. | Dose-dependent decrease in fluorescence. |
Detailed research findings on the specific applications and performance of this compound-based biosensors are crucial for validating their efficacy and reliability in cellular analysis.
Research on Biological Activities and Pharmacological Implications of Naphthol As Ol and Derivatives
Studies on Enzyme Inhibition Profiles
The interaction of naphthol derivatives with specific enzymes is a key area of pharmacological research. Certain compounds within this family have shown potent inhibitory effects against enzymes implicated in various physiological and pathological processes.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy in the management of neurodegenerative conditions like Alzheimer's disease. A series of synthesized 1-naphthol (B170400) derivatives have been identified as effective inhibitors of AChE. In one study, these derivatives demonstrated excellent enzyme inhibition, with Kᵢ (inhibition constant) values in the nanomolar to micromolar range, indicating potent activity. The specific inhibitory activities of selected 1-naphthol derivatives against AChE are detailed below.
| Compound | Substituents | AChE Kᵢ (µM) |
|---|---|---|
| 4a | 5-Br, 6-F, 7-OMe | 0.177 ± 0.02 |
| 4b | 5-Br, 7-OMe | 0.154 ± 0.04 |
| 4e | 5,8-Br₂, 6,7-diOMe | 0.096 ± 0.01 |
| 7b | 6,7-methylenedioxy | 0.115 ± 0.02 |
Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in processes such as pH regulation and CO₂ transport. The same series of 1-naphthol derivatives that inhibit AChE were also found to be potent inhibitors of human carbonic anhydrase isoenzymes, specifically hCA I and hCA II. These compounds displayed Kᵢ values ranging from 0.034 µM to 0.724 µM for hCA I and from 0.172 µM to 0.562 µM for hCA II, highlighting their significant inhibitory potential against these targets.
| Compound | Substituents | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
|---|---|---|---|
| 4a | 5-Br, 6-F, 7-OMe | 0.724 ± 0.18 | 0.562 ± 0.21 |
| 4b | 5-Br, 7-OMe | 0.655 ± 0.11 | 0.437 ± 0.09 |
| 4e | 5,8-Br₂, 6,7-diOMe | 0.034 ± 0.54 | 0.172 ± 0.02 |
| 7b | 6,7-methylenedioxy | 0.541 ± 0.09 | 0.311 ± 0.05 |
Antimicrobial Properties of Naphthol-Based Compounds
Naphthol and its derivatives have been identified as a class of potent antimicrobial agents effective against a wide range of human pathogens. Their chemical structure allows for various modifications, leading to compounds with significant antibacterial and antifungal activities.
Research has shown that certain naphthol derivatives exhibit considerable efficacy against various bacterial strains. Mannich bases derived from 2-naphthol (B1666908), for instance, have demonstrated promising activity against Gram-positive bacteria. One particular derivative, 2-Hydroxymethyl-1-naphthol diacetate (TAC), has shown potent activity against several bacterial species. Similarly, α-naphthol and its derivatives have been found to possess bactericidal effects against organisms such as Pseudomonas aeruginosa, Salmonella typhi, and Proteus mirabilis.
The antifungal potential of naphthol-based compounds has also been well-documented. Studies have reported that derivatives of 1-naphthol and 2-naphthol are active against multiple opportunistic yeast strains at low concentrations. The derivative TAC, which shows strong antibacterial action, is also a potent antifungal agent against several Candida species and other fungi, with minimum inhibitory concentrations (MIC) comparable to its antibacterial values. Other research has highlighted the activity of specific derivatives against fungal strains such as Candida albicans and Aspergillus niger.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Enterobacter cloacae 23355 | Bacteria | 0.1 - 0.4 |
| Klebsiella pneumoniae 13883 | Bacteria | 0.1 - 0.4 |
| Proteus vulgaris 13315 | Bacteria | 0.1 - 0.4 |
| Pseudomonas aeruginosa 27853 | Bacteria | 0.1 - 0.4 |
| Candida parapsilosis | Fungus | 0.1 - 0.4 |
| Candida tropicalis | Fungus | 0.1 - 0.4 |
| Trichosporon beigelli | Fungus | 0.1 - 0.4 |
| Rhodotorula spp. | Fungus | 0.1 - 0.4 |
Antioxidant Activities of Naphthol Derivatives
Naphthol derivatives have been investigated for their potential as antioxidants, which can neutralize harmful free radicals in biological systems. The antioxidant and antiradical activities of these compounds are often evaluated using methods such as ABTS•+ and DPPH• scavenging assays.
Studies have shown that some 1-naphthol derivatives exhibit good antioxidant activity. Further research into 1-naphthol, 2-naphthol, and their sulfate-conjugated forms has revealed that their antioxidant capacity is highly dependent on their chemical structure. For example, the sulfate (B86663) conjugation of 1-naphthol was found to decrease its antioxidative activity by 5.6 to 7.35 times. In contrast, 2-naphthyl sulfate showed comparable free radical scavenging activity to its unsulfated counterpart, 2-naphthol, indicating that the position of functional groups significantly influences the compound's antioxidant potential.
| Compound | Free Radical Scavenging Assay | EC₅₀ (µM) |
|---|---|---|
| 1-Naphthol | DPPH | 31.4 |
| 1-Naphtyl sulfate | DPPH | 231 |
| 2-Naphthol | DPPH | 123 |
| 2-Naphtyl sulfate | DPPH | 120 |
Investigations into Anti-Inflammatory Potential of Naphthalene (B1677914) Compoundsresearchgate.net
Naphthalene and its derivatives have been the subject of extensive research to explore their potential as anti-inflammatory agents. ekb.eg Scientific investigations have revealed that the naphthalene scaffold is a versatile platform for the development of new anti-inflammatory drugs. mdpi.com
One area of research has focused on the synthesis of novel 6-methoxy naphthalene derivatives. In one study, a series of these compounds, which are non-carboxylic analogues of aryl propionic acid, were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. One particular compound demonstrated superior anti-inflammatory activity (89.77%) compared to the standard drug naproxen (B1676952) (85.02%). ekb.eg
Another study involved the synthesis of novel naphthalene-pyrimidine derivatives as potential anti-inflammatory agents. Specifically, 2-amino-4-[1-napthalene amino]-5-phenyl pyrimidine (B1678525) derivatives were created. Their anti-inflammatory activity was assessed using the HRBC membrane stabilization method, with diclofenac (B195802) sodium as a reference. Among the synthesized compounds, 6-(2-chlorophenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine was identified as the most potent anti-inflammatory agent in the series. ekb.eg
Furthermore, aminomethyl derivatives of 2-naphthol have been synthesized and screened for their potential as anti-inflammatory agents. afribary.com The rationale behind this approach is the electronic and stereochemical similarity of these derivatives to bis(2-hydroxynaphthy1)-methane derivatives, which have previously shown pronounced anti-inflammatory activity. afribary.com Research has also been conducted on naphtho-triazoles, which have demonstrated promising anti-inflammatory effects. mdpi.com In a study evaluating a new series of naphtho/thienobenzo-triazoles, the naphtho-triazoles generally exhibited better anti-inflammatory activity than their thienobenzo-triazole counterparts. mdpi.com
A study on synthetic naphthalene derivatives tested their inhibitory effects on the activation of neutrophils. researchgate.net Some of these compounds showed significant anti-inflammatory activities by inhibiting the release of β-glucuronidase and lysozyme (B549824) from rat neutrophils stimulated with fMLP. researchgate.net Additionally, bioactive naphthalene derivatives have been identified from natural sources, such as the edible bulbs of Eleutherine bulbosa. nih.gov Some of these isolated compounds demonstrated significant anti-inflammatory activities, with the most potent compound displaying its effect by suppressing the NF-κB/MAPK and activating Nrf2/Keap1 signaling pathways in LPS-induced RAW 264.7 cells. nih.gov
The following table summarizes the findings from various studies on the anti-inflammatory potential of naphthalene compounds.
| Compound/Derivative Class | Model/Method Used | Key Findings |
| 6-methoxy naphthalene derivative | Carrageenan-induced rat paw edema | Showed better anti-inflammatory activity (89.77%) than the standard drug naproxen (85.02%). ekb.eg |
| Naphthalene-pyrimidine derivative (6-(2-chlorophenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine) | HRBC membrane stabilization method | Exhibited the most potent anti-inflammatory activity within its series. ekb.eg |
| Aminomethyl derivatives of 2-naphthol | Screening for anti-inflammatory agents | Investigated as potential anti-inflammatory agents due to structural similarities to other active compounds. afribary.com |
| Naphtho-triazoles | Inhibition of TNF-α cytokine production | Showed promising anti-inflammatory activity. mdpi.com |
| Synthetic naphthalene derivatives | Inhibition of neutrophil activation | Demonstrated significant anti-inflammatory activities. researchgate.net |
| Bioactive naphthalene derivatives from Eleutherine bulbosa | LPS-induced RAW 264.7 cells | Displayed significant anti-inflammatory effects through suppression of NF-κB/MAPK and activation of Nrf2/Keap1 signaling pathways. nih.gov |
Research on Antiviral and Antiparasitic Qualitiesresearchgate.net
The biological activities of naphthalene derivatives extend to antiviral and antiparasitic properties. mdpi.com A number of studies have highlighted the potential of these compounds in combating various viral and parasitic infections.
In the realm of antiviral research, a series of naphthalene derivatives were synthesized and evaluated for their efficacy against the influenza A virus. One compound, 2-aminonaphthalene 4d, exhibited better antiviral activity in vitro than ribavirin. This compound was found to have antiviral activity against three different influenza virus subtypes: A/Weiss/43 (H1N1), A/Virginia/ATCC2/2009 (H1N1), and A/California/2/2014 (H3N2). nih.gov The mechanism of action for this compound involves reducing virus replication by inhibiting the NP and M proteins of the virus. nih.gov Furthermore, naphthalene diimide derivatives have been synthesized and shown to be effective against HIV-1. These compounds act by stabilizing the G-quadruplex structures in the HIV-1 long terminal repeat (LTR) promoter, which in turn suppresses viral transcription. acs.org This has translated into low nanomolar anti-HIV-1 activity. acs.org
With regard to antiparasitic qualities, amidoalkyl naphthol derivatives have been a focus of investigation. mdpi.com A study reporting on the antiparasitic activity of a series of 23 amidoalkyl naphthol derivatives identified four compounds as the most promising anti-leishmanial agents with good drug-like characteristics, based on in vitro screening against Leishmania donovani. mdpi.com Another study investigated the anti-Toxoplasma activity of 2-(naphthalene-2-ylthio)-1H-indole. The findings demonstrated the toxoplasmocidal activity of this compound. nih.govnih.gov The study showed that the longevity of mice infected with Toxoplasma gondii was dose-dependent on the compound, and some mice even showed immunization to the parasite after treatment. nih.govnih.gov
The following table provides a summary of the research findings on the antiviral and antiparasitic qualities of naphthalene compounds.
| Compound/Derivative Class | Target Organism | Key Findings |
| 2-aminonaphthalene 4d | Influenza A virus (H1N1, H3N2) | Showed better antiviral activity in vitro than ribavirin; inhibits viral NP and M proteins. nih.gov |
| Naphthalene diimide derivatives | HIV-1 | Suppresses viral transcription by stabilizing G-quadruplex structures in the LTR promoter, leading to low nanomolar anti-HIV-1 activity. acs.org |
| Amidoalkyl naphthol derivatives | Leishmania donovani | Four compounds were identified as promising anti-leishmanial agents. mdpi.com |
| 2-(naphthalene-2-ylthio)-1H-indole | Toxoplasma gondii | Demonstrated toxoplasmocidal activity; increased longevity and induced immunization in infected mice. nih.govnih.gov |
Analytical Chemistry Methodologies for Naphthol As Ol Acetate and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating Naphthol AS-OL acetate (B1210297) from complex mixtures and quantifying its presence. These techniques leverage the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation.
Thin Layer Chromatography (TLC) Bioautography
Thin Layer Chromatography (TLC) bioautography is a powerful and efficient technique for screening and identifying bioactive compounds directly on a chromatogram. nih.govijpsjournal.com This method combines the separation capabilities of TLC with a subsequent biological detection step. nih.gov For Naphthol AS-OL acetate, which is an ester, TLC bioautography can be adapted to screen for enzyme inhibitors, such as lipase (B570770) or acetylcholinesterase (AChE) inhibitors. nih.govnih.gov
The underlying principle involves the enzymatic hydrolysis of a naphthyl acetate substrate. For instance, in an assay for AChE inhibitors, the enzyme converts a substrate like α-naphthyl acetate into α-naphthol. nih.gov This α-naphthol then reacts with a chromogenic agent, such as Fast Blue B salt, to produce a uniformly colored background on the TLC plate. nih.gov In the areas where an active inhibitor is present, the enzymatic reaction is blocked, preventing the formation of α-naphthol. nih.gov This results in the appearance of clear or white spots against the colored background, indicating the presence and location of the inhibitory compound. researchgate.net
The general procedure for TLC bioautography involves spotting the sample on a TLC plate, developing the chromatogram with a suitable solvent system to separate the components, and then applying the enzyme and substrate for visualization. protocols.io This technique is valued for its simplicity, low cost, and ability to screen numerous samples simultaneously. nih.govijpsjournal.com
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Application | The test solution containing this compound or its metabolites is spotted onto a TLC plate. | To apply the analyte to the stationary phase. |
| 2. Chromatogram Development | The TLC plate is placed in a developing tank with a specific solvent system. | To separate the individual components of the sample based on their affinity for the stationary and mobile phases. |
| 3. Visualization (Bioassay) | The developed plate is sprayed with or dipped into a solution containing an enzyme (e.g., esterase) and a substrate, followed by a chromogenic agent (e.g., Fast Blue B salt). nih.govnih.gov | To detect bioactive compounds. Inhibitors appear as clear zones against a colored background. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of metabolites in biological samples. nih.govvisionpublisher.info It is particularly well-suited for volatile and thermally stable compounds. For non-volatile metabolites, a derivatization step is required to increase their volatility for GC analysis. nih.gov
The analysis of this compound metabolites, which are likely to include hydroxylated derivatives such as naphthols, can be effectively performed using GC-MS. wiley.com The typical workflow involves several key steps: sample collection and preparation, derivatization, GC separation, and MS detection. creative-proteomics.com Metabolites like 1-naphthol (B170400) and 2-naphthol (B1666908) are often conjugated in the body to form glucuronides and sulfates; therefore, an initial hydrolysis step using enzymes is necessary to release the free naphthols before extraction and analysis. wiley.com Derivatization, commonly through trimethylsilylation, converts these polar metabolites into more volatile compounds suitable for GC. nih.gov
The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information for confident metabolite identification. creative-proteomics.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| GC Column | (5%-phenyl)-methylpolysiloxane | wiley.com |
| Derivatization Agent | Trimethylsilylation (e.g., MSTFA) | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | nih.gov |
| Monitoring Mode | Selected Ion Monitoring (SIM) for quantification | wiley.com |
| Transfer Line Temperature | ~290 °C | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Related Substances
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC, such as this compound and many of its related substances or impurities.
A sensitive HPLC method combined with a fluorescence detector has been developed for the analysis of naphthalene (B1677914) and its derivatives, 1-naphthol and 2-naphthol. nih.govresearchgate.net This approach can be readily adapted for the analysis of this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov Fluorescence detection offers high sensitivity and selectivity for aromatic compounds like naphthols. nih.govresearchgate.net The method's parameters, including the choice of column, mobile phase composition, and detector wavelengths, are optimized to achieve the best separation and detection of the target analyte and any related impurities. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Synergi Hydro-RP) | nih.gov |
| Mobile Phase | Aqueous acetonitrile solution (e.g., 50% v/v) | nih.gov |
| Detector | Fluorescence Detector | nih.govresearchgate.net |
| Excitation Wavelength (nm) | 219 nm and 254 nm | researchgate.net |
| Emission Wavelength (nm) | 330 nm and 445 nm | researchgate.net |
| Flow Rate | 1.5 - 2.0 mL/min | nih.gov |
Spectrophotometric Determination Methods
Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte in solution. These techniques are widely used for quantitative analysis due to their simplicity, speed, and cost-effectiveness.
UV-Visible Spectrophotometry for Naphthol Detection
UV-Visible spectrophotometry is a straightforward analytical method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. mdpi.com this compound and its naphthol metabolites possess a naphthalene ring system, which acts as a chromophore and absorbs UV radiation, making this technique suitable for their direct determination. mdpi.com
The method involves measuring the absorbance of a solution of the analyte at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. researchgate.net For quantification, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valued for its simplicity and does not require extensive sample processing. mdpi.com
| Compound Type | Anticipated λmax Range (nm) | Principle |
|---|---|---|
| Naphthol Derivatives | ~290 - 330 | Direct measurement of UV absorbance by the naphthalene chromophore. mdpi.com |
| Azo Dye of Naphthol | ~505 | Measurement of a colored complex formed after a coupling reaction. researchgate.net |
Derivative Spectrophotometry and Dual Wavelength Methods
To enhance the specificity and resolve issues with overlapping spectra from interfering substances in a sample matrix, advanced spectrophotometric techniques like derivative spectrophotometry and the dual-wavelength method can be employed.
Derivative Spectrophotometry involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical treatment can help to resolve overlapping absorption bands of the target analyte and interfering components, allowing for more accurate quantification. nih.gov The concentration of the analyte is determined by measuring the derivative signal at specific wavelengths, often using peak-to-zero or peak-to-peak measurements. nih.gov This method improves sensitivity and can eliminate background interference from other components in the sample matrix. nih.gov
The Dual Wavelength Method is another technique used to correct for interference. ajpaonline.com In this approach, the absorbance difference between two selected wavelengths is measured. The wavelengths are chosen such that the interfering substance shows the same absorbance at both points, resulting in a zero difference, while the analyte of interest has significantly different absorbances. ajpaonline.com Therefore, the measured absorbance difference is directly proportional only to the concentration of the target analyte, effectively canceling out the interference. ajpaonline.com
Both techniques offer a significant advantage over simple UV-Visible spectrophotometry when analyzing complex samples where matrix effects or the presence of other absorbing species can compromise the accuracy of the results.
Electrochemical Detection Approaches
Electrochemical methods offer a sensitive and rapid approach for the detection of naphthol compounds, which are structurally related to this compound. These techniques rely on the oxidation of the naphthol moiety on an electrode surface to produce a measurable electrical signal. mdpi.com The development of advanced electrode materials has been a key focus in enhancing the performance of these sensors.
One significant challenge in the electrochemical detection of naphthols is the electropolymerization of the monomer at the electrode interface, which can form a non-conductive film and hinder the reusability of the sensor. mdpi.com To overcome this and to achieve simultaneous detection of different isomers, various modified electrodes have been developed. For instance, electrochemical microsensors fabricated with three-dimensional graphene networks (3DGN) have shown good sensing responses to 1-naphthol (1-NAP) and 2-naphthol (2-NAP). mdpi.com
Commonly employed electrochemical techniques include Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). CV is used to investigate the electrochemical behavior of the analytes, confirming their oxidation on the modified sensor. mdpi.com DPV is often used for quantitative analysis due to its higher sensitivity and better resolution. Using a 3DGN-modified sensor with DPV, distinct oxidation peaks for 1-NAP and 2-NAP can be achieved, allowing for their simultaneous detection. mdpi.com Another platform using a glassy carbon electrode modified with reduced graphene oxide and ZIF-8 (a type of metal-organic framework) has also demonstrated excellent catalytic activity toward naphthol isomers. nih.gov
The pH of the testing solution is a critical parameter, as it affects the electron transfer in the electrocatalytic oxidation process. Studies have shown that as the pH increases, the oxidation potential for naphthol isomers tends to shift to lower values. mdpi.com
Table 1: Performance of Different Electrochemical Sensors for Naphthol Isomer Detection
Method Validation and Sensitivity Assessment
Method validation is a critical process that verifies an analytical test system is suitable for its intended purpose. researchgate.net For methodologies analyzing this compound or its related naphthol metabolites, validation ensures the reliability of the data. Key performance indicators include accuracy, precision, linearity, range, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netsemanticscholar.org
A validated method for the simultaneous determination of urinary 1-naphthol and 2-naphthol, which are metabolites of naphthalene, provides a relevant example of sensitivity and validation assessment. researchgate.net In this method, the naphthols are derivatized with acetic anhydride (B1165640) to form their respective acetate derivatives before analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netsanei.or.jp
The validation of this method demonstrated high reliability through the following parameters:
Linearity : The method showed excellent linearity over a concentration range of 1–100 μg/L for both 1-naphthol and 2-naphthol, with correlation coefficients greater than 0.999. researchgate.net Linearity is the ability of the method to produce test results that are directly proportional to the analyte concentration within a given range. researchgate.net
Sensitivity (LOD & LOQ) : The limit of detection (LOD), the lowest amount of an analyte that can be detected, was 0.30 μg/L. The limit of quantification (LOQ), the lowest amount that can be quantitatively determined with acceptable precision and accuracy, was 1.00 μg/L for each naphthol. researchgate.net
Accuracy : Accuracy was assessed by determining the deviation from the nominal value. The intraday and interday accuracies were found to be between 92.2%–99.9% and 93.4%–99.9%, respectively. researchgate.net
Precision : Expressed as the relative standard deviation (RSD), the intraday precision was 0.3%–3.9%, and the interday precision was 0.4%–4.1%, indicating a high degree of agreement among individual test results. researchgate.net
Recovery : The recovery of the method, which measures the efficiency of the extraction process, was between 90.8% and 98.1%. researchgate.net
Table 2: Validation Parameters for a GC-MS Method for Urinary Naphthol Analysis
Data sourced from reference researchgate.net
Monitoring of Naphthol Acetates in Biological Samples
Monitoring naphthols in biological samples, particularly urine, serves as a key method for assessing exposure to parent compounds like naphthalene. ijcom.orgijcom.org Naphthol concentration in urine is considered a reliable and non-invasive biomarker for such exposures. ijcom.org While the direct target is often the metabolite (e.g., 1-naphthol or 2-naphthol), analytical procedures frequently convert these compounds into their acetate derivatives for enhanced detection. researchgate.netsanei.or.jp
One established analytical strategy involves the enzymatic hydrolysis of conjugated naphthols in a urine sample, followed by in-situ derivatization with acetic anhydride to produce naphthyl acetates. researchgate.net These derivatives are more volatile and less polar, making them suitable for extraction with a solvent like n-hexane and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netsanei.or.jp Another approach involves derivatization to form 1-naphthyl chloroacetate, which can be analyzed with high sensitivity using an electron-capture detector. epa.gov
Studies monitoring workers exposed to naphthalene have successfully used these methods to quantify urinary naphthol levels. For instance, in one study, the urinary concentrations of 1- and 2-naphthols in exposed workers were found to have geometric mean values ranging from 264.4 to 693.1 µmol/mol creatinine. sjweh.fi A strong linear relationship (r = 0.76) was observed between the total concentration of naphthols in urine and the concentration of naphthalene in the air, confirming the utility of urinary naphthols as a biomarker for exposure. sjweh.fi In another case, urine samples from individuals industrially exposed to the insecticide carbaryl (B1668338) (1-naphthyl N-methylcarbamate) showed 1-naphthol concentrations ranging from 6.2 to 78.8 ppm. epa.gov
The development of sensitive analytical techniques is crucial due to the low concentrations of metabolites often present in biological matrices. mdpi.com The combination of effective sample preparation, such as solid-phase extraction, and sensitive analytical instrumentation allows for the reliable monitoring of these compounds. sjweh.fimdpi.com
Table 3: List of Compounds Mentioned
Environmental and Biotransformation Studies of Naphthol As Ol Acetate
Microbial Degradation Pathways of Naphthol and its Acetates
The microbial breakdown of Naphthol AS-OL acetate (B1210297) is expected to begin with the hydrolysis of the acetate ester bond, releasing acetic acid and Naphthol AS-OL. Fungi, such as Aspergillus niger, are known to produce esterase enzymes that can catalyze the hydrolysis of aromatic acetates. researchgate.netnih.gov Following this initial step, the degradation would proceed on the Naphthol AS-OL molecule, which consists of a naphthol backbone linked to an o-anisidine (B45086) group via an amide bond.
Fungal Biotransformation Mechanisms
Fungi play a important role in the degradation of aromatic compounds, including naphthols. Species such as Aspergillus niger and the aquatic hyphomycete Heliscus lugdunensis have demonstrated the ability to metabolize naphthol structures. nih.gov The primary mechanism involves oxidation of the aromatic rings, a process often initiated by monooxygenase or dioxygenase enzymes. aelsindia.com
For the naphthol portion of the molecule, fungal degradation pathways are likely to introduce hydroxyl groups onto the naphthalene (B1677914) ring system. This hydroxylation increases the water solubility of the compound and makes it more susceptible to further enzymatic attack, leading to ring cleavage.
The o-anisidine moiety, a methoxy-substituted aniline, is also subject to microbial degradation. The methoxy (B1213986) group may be cleaved, and the resulting aromatic amine can be further transformed. o-Anisidine is recognized as an environmental pollutant associated with dye production. wikipedia.org
Identification of Degradation Products and Intermediates
Based on studies of related compounds, the fungal biotransformation of Naphthol AS-OL would likely yield several key intermediates. The initial hydrolysis of the acetate group from Naphthol AS-OL acetate would produce Naphthol AS-OL. Subsequent microbial action on Naphthol AS-OL could cleave the amide bond, releasing o-anisidine and 3-hydroxy-2-naphthoic acid .
Further degradation of the naphthol structure by fungi like Aspergillus niger and bacteria can lead to the formation of various metabolites. For instance, the degradation of 2-naphthol (B1666908) has been shown to produce intermediates such as 1,2-naphthalene-diol and 1,2-naphthoquinone . nih.gov Electrochemical degradation studies of 2-naphthol have identified products including naphthalene , benzoic acid , β-naphthoquinone , 1,2-naphthalenedione , and phenol . mdpi.com The degradation of Naphthol Blue Black, an azo dye containing a naphthol component, has been shown to produce lower-molecular-weight molecules like benzoic acid , maleic acid , and phenol . researchgate.net
The following table summarizes metabolites identified from the degradation of related naphthol compounds.
| Precursor Compound | Degradation Method | Identified Metabolites | Reference |
| 2-Naphthol | Fungal (Aspergillus niger) & Bacterial (Bacillus subtilis) | 1,2-Naphthalene-diol, 1,2-Naphthoquinone | nih.gov |
| 2-Naphthol | Electrochemical | Naphthalene, Benzoic acid, β-Naphthoquinone, 1,2-Naphthalenedione, Phenol | mdpi.com |
| Naphthol Blue Black | Photocatalytic | Benzoic acid, Maleic acid, Phenol | researchgate.net |
Environmental Fate and Transport Mechanisms (of Naphthol-related compounds)
Naphthol AS compounds are primarily used in the textile industry for dyeing, and their release into the environment is a significant concern. textilelearner.net As a class, azo dyes, which include those synthesized from Naphthol AS derivatives, are known for their persistence in the environment. ijrar.orggsconlinepress.com
Influence of Environmental Factors on Degradation (e.g., presence of organic acids)
The degradation of aromatic compounds in the environment is influenced by a multitude of factors, including pH, temperature, and the presence of other organic compounds. For instance, the electrochemical degradation of Naphthol AS-BO, a related dye, was found to be more efficient under acidic conditions (pH 1). uctm.edu
The presence of low-molecular-weight organic acids, which are common in natural media, can impede the degradation of naphthol. Studies have shown that organic acids like citric acid and oxalic acid can inhibit the transformation of 1-naphthol (B170400) by competing for reactive oxygen species, which are key drivers in many degradation processes.
Role of Naphthol Metabolites in Ecosystems
The metabolites of naphthol degradation can have their own distinct effects on ecosystems. The formation of aromatic amines from the breakdown of azo dyes is a primary concern, as many of these compounds are toxic and potentially carcinogenic. gsconlinepress.comgsconlinepress.com These degradation by-products can persist in soil and water, contributing to their mutagenicity. gsconlinepress.com
The introduction of dye effluents into aquatic systems can also lead to an increase in the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), which depletes dissolved oxygen and harms aquatic life. ijrar.org Furthermore, the coloration of water by these dyes can reduce light penetration, inhibiting photosynthesis in aquatic plants. sustainability-directory.com While the complete mineralization of these compounds to carbon dioxide and water is the desired outcome of biodegradation, the formation of persistent and toxic intermediates can pose a continued environmental risk. gsconlinepress.com
Ecotoxicological Considerations (of Naphthol derivatives)
The ecotoxicity of Naphthol AS derivatives and their degradation products is a significant concern. Azo dyes and their metabolites can be toxic, mutagenic, and carcinogenic. ijrar.orggsconlinepress.com
The toxicity of these compounds can affect a wide range of organisms. In aquatic environments, azo dyes can have both acute and chronic toxic effects on organisms, with toxicity generally increasing with the number of benzene (B151609) rings in the structure. gsconlinepress.com The degradation of azo dyes can also produce aromatic amines that are harmful to aquatic life. gsconlinepress.com
Studies on the acute toxicity of various industrial effluents containing dyes have been conducted using the water flea, Daphnia magna. Effluents from dye and textile industries have been shown to be acutely toxic to this indicator species. nih.govresearchgate.net For example, the 48-hour median effective concentration (EC50) for two Remazol azo dyes were found to be 55.32 mg/L and 46.84 mg/L. nih.gov
The table below presents some available ecotoxicity data for related compounds.
| Compound | Organism | Endpoint | Value | Reference |
| Remazol Parrot Green (Azo Dye) | Daphnia magna | 48-h EC50 | 55.32 mg/L | nih.gov |
| Remazol Golden Yellow (Azo Dye) | Daphnia magna | 48-h EC50 | 46.84 mg/L | nih.gov |
| 2-Naphthol | Pimephales promelas (fathead minnow) | 96-h LC50 | 3.46 mg/L | oecd.org |
| 2-Naphthol | Gammarus minus (amphipod) | 48-h EC50 | 0.85 mg/L | oecd.org |
| 2-Naphthol | Nitzschia palea (diatom) | 4-h EC50 | 6.3 mg/L | oecd.org |
| o-Anisidine | Aquatic Organisms | - | Toxic | inchem.org |
It is important to note that the degradation of a parent compound does not always equate to detoxification. In some cases, the degradation products can be more toxic than the original substance. gsconlinepress.com Therefore, a thorough assessment of the ecotoxicity of both the parent this compound and its various transformation products is necessary for a complete environmental risk assessment.
Future Research Directions and Emerging Paradigms in Naphthol As Ol Acetate Research
Advanced Probe Development for Cellular and In Vivo Imaging
The inherent fluorescence of the naphthalene (B1677914) core is a key feature that positions Naphthol AS-OL acetate (B1210297) derivatives as prime candidates for the development of sophisticated molecular probes. Naphthalene derivatives are recognized for their excellent properties in fluorescence imaging, including good stability, structural plasticity, and high quantum efficiency. nih.gov Researchers are increasingly harnessing these characteristics to design probes for real-time visualization of biological processes within living cells and organisms.
A significant area of development is in creating "turn-on" fluorescent probes that are activated by specific analytes or enzymatic activity. For instance, 1-naphthol (B170400) has been successfully used as an excited-state proton transfer fluorescent probe to monitor changes in the microenvironment of lipid bilayer membranes. nih.gov This principle can be extended to Naphthol AS-OL acetate derivatives, where the acetate or amide group could be engineered as a recognition site. Upon interaction with a target molecule or enzyme, a chemical reaction would cleave the group, releasing the highly fluorescent naphthol core and generating a strong, detectable signal.
Future research will likely focus on:
Target-Specific Probes: Designing derivatives to detect specific ions, reactive oxygen species (ROS), or enzymes implicated in diseases. For example, probes can be developed to visualize hypochlorous acid in models of neuroinflammation or to monitor biological heme levels. frontiersin.orgrsc.org
Far-Red and Near-Infrared (NIR) Emission: Modifying the naphthalene scaffold to shift fluorescence emission to longer wavelengths (far-red or NIR) would enhance tissue penetration and reduce background interference, making these probes more suitable for in vivo imaging.
Multimodal Imaging: Creating probes that can be detected by more than one imaging technique, such as fluorescence and magnetic resonance imaging (MRI), to provide more comprehensive biological data.
Exploration of Novel Catalytic Applications for this compound Derivatives
The naphthol structure is a well-established component in the design of ligands for asymmetric catalysis. The hydroxyl group provides a crucial point for coordination with metal centers, enabling the creation of chiral environments for stereoselective reactions. Derivatives of this compound could be synthesized to serve as novel ligands or catalysts.
Key research directions include:
Asymmetric Catalysis: Amidoalkyl naphthols, which can be derived from structures similar to this compound, are valuable building blocks for ligands used in asymmetric synthesis. mdpi.com By modifying the amide portion of this compound, new chiral ligands could be developed for metal-catalyzed reactions like hydrogenations, C-H functionalizations, and coupling reactions. researchgate.net
Organocatalysis: The naphthol scaffold itself can participate in organocatalytic transformations. For example, a regioselective Friedel–Crafts alkylation of beta-naphthol has been achieved using a simple organic acid catalyst. rsc.org Derivatives of this compound could be explored as catalysts for similar C-C bond-forming reactions.
Environmentally Friendly Catalysis: Research into the acetylation of 2-naphthol (B1666908) has identified nickel-based homogeneous catalysts that operate under environmentally friendly conditions. semanticscholar.orgresearchgate.netsciencepublishinggroup.com This suggests that derivatives of this compound could be used in developing greener catalytic processes.
Integration of Computational Chemistry with Experimental Research
The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating scientific discovery. For this compound, computational chemistry offers predictive insights that can guide laboratory work, saving time and resources.
Future integration will likely involve:
DFT and Ab Initio Studies: Density Functional Theory (DFT) and other ab initio methods are used to investigate the electronic structure, stability, and reactivity of naphthol derivatives. ijapm.orgresearchgate.net These calculations can predict the outcomes of reactions, elucidate reaction mechanisms, and explain spectroscopic properties. researchgate.netacs.org For example, DFT can be used to understand the charge-transfer properties of azo-naphthol derivatives, which is crucial for designing new dyes and probes. acs.org
Molecular Docking: In drug discovery, molecular docking simulations can predict how this compound derivatives will bind to biological targets like proteins and enzymes. consensus.appekb.egresearchgate.net This in silico screening helps prioritize which compounds to synthesize and test for specific therapeutic applications, such as enzyme inhibition. ekb.eg
Predicting Physicochemical Properties: Computational tools can forecast properties like solubility, stability, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for novel derivatives before they are synthesized. researchgate.netnih.gov This is critical for both drug development and the design of materials with specific characteristics.
Drug Discovery and Development Based on this compound Scaffolds
The naphthol ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. mdpi.com The this compound structure serves as an excellent starting point for creating new therapeutic agents. Research has demonstrated that naphthol derivatives possess significant potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netnih.gov
Key avenues for future drug discovery include:
Anticancer Agents: The naphthol skeleton has been used as a key component in the synthesis of novel compounds with potential anticancer activity. ekb.eg Molecular docking studies have shown that these derivatives can exhibit strong binding to targets like histone deacetylases (HDACs). ekb.eg Further modification of the this compound scaffold could lead to more potent and selective anticancer drugs. nih.gov
Enzyme Inhibitors: Naphthol derivatives have been identified as effective inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets for treating neurodegenerative diseases and other conditions. researchgate.netnih.gov The amide and acetate groups on this compound can be systematically varied to optimize binding and inhibitory activity against specific enzymes.
Antimicrobial Agents: Various derivatives, including amidoalkyl naphthols and those synthesized from manganese (III) acetate, have shown promising antibacterial and antifungal properties. mdpi.comresearchgate.net The this compound scaffold can be functionalized with different chemical groups to develop new antimicrobial agents to combat drug-resistant pathogens. nih.gov
The table below summarizes some of the documented biological activities of various naphthol derivatives, highlighting the potential for the this compound scaffold.
| Derivative Class | Biological Activity | Potential Target/Application | Reference |
|---|---|---|---|
| Amidoalkyl Naphthols | Antiviral, Antibacterial, Antifungal | Infectious Diseases | mdpi.com |
| Naphthol-2-ol Skeleton Derivatives | Anticancer | Histone Deacetylase (HDAC) Inhibition | ekb.eg |
| Substituted 1-Naphthols | Antioxidant, Enzyme Inhibition | Neurodegenerative Diseases (Acetylcholinesterase) | researchgate.netnih.gov |
| Naphthol Diazenyl Schiff Bases | Antimicrobial, Cytotoxic | Infectious Diseases, Colorectal Cancer | nih.govresearchgate.net |
| 2-Hydroxymethyl-1-naphthol diacetate | Anti-inflammatory | Inflammation | researchgate.net |
Sustainable Synthesis and Green Chemistry Approaches in this compound Production
Modern chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Future research into the production of this compound and its derivatives will focus on developing cleaner and more resource-efficient methods.
Promising green approaches include:
Biocatalysis: Using enzymes, such as lipases, to catalyze reactions like acetylation. Enzymatic methods often proceed under mild conditions (room temperature, neutral pH) and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent, or "neat," can significantly reduce environmental impact. The synthesis of β-naphthyl acetate has been achieved with high yield under solvent-free conditions using iodine as a catalyst. researchgate.net Similarly, amidoalkyl naphthols have been synthesized using solvent-free, one-pot multicomponent reactions. mdpi.comorientjchem.orginorgchemres.org
Eco-Friendly Catalysts: Replacing hazardous and corrosive acid catalysts with more benign alternatives. Nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) has been used as a stable, solid acid catalyst for the synthesis of azo dyes from 1-naphthol under solvent-free conditions. researchgate.net The use of deep eutectic solvents like choline (B1196258) chloride-zinc chloride has also been shown to be an efficient and green method for the acylation of naphthols. rsc.org
Energy-Efficient Methods: Employing techniques like microwave irradiation or ultrasonication to accelerate reactions. These methods can dramatically reduce reaction times and energy consumption compared to conventional heating. orientjchem.org
By embracing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, transforming it from a classical histological reagent into a cornerstone for developing next-generation technologies in medicine, materials science, and sustainable chemistry.
Q & A
Q. What are the optimal synthetic methods for preparing Naphthol AS-OL acetate, and how do reaction conditions influence yield?
this compound is synthesized via acetylation of the parent compound (Naphthol AS-OL). A common protocol involves reacting Naphthol AS-OL with acetyl chloride (6 mmol) in the presence of a catalyst (e.g., 1 mol% cobalt(II) chloride) under solvent-free conditions at room temperature . Yield optimization requires monitoring reaction progression via gas chromatography (GC) and adjusting parameters such as stoichiometry, catalyst loading, and reaction time. Post-synthesis purification involves dilution with ethyl acetate, washing with NaHCO₃ and water, and drying over anhydrous Na₂SO₄ .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Chromatography : Reverse-phase HPLC with a C18 column (e.g., Diamonsil™ C18, 150 × 4.6 mm) using methanol-ammonium acetate buffer (70:30 v/v) at 280 nm detection can resolve impurities and quantify purity .
- Spectroscopy : FT-IR and NMR (¹H/¹³C) confirm acetylation by identifying ester carbonyl peaks (~1740 cm⁻¹ in IR) and acetate proton signals (δ ~2.1 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₉H₁₇NO₃, theoretical MW 307.34 g/mol) .
Q. How is this compound used in biological assays to study enzyme activity?
this compound serves as a substrate for detecting nonspecific esterases (NSEs) in histochemistry. In protocols adapted for leukocyte studies, cells are incubated with the compound, and enzymatic cleavage releases naphthol derivatives, which form colored complexes with diazonium salts (e.g., Fast Blue RR). Activity is quantified spectrophotometrically, with sodium fluoride (NaF) used to distinguish NSEs from specific esterases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., cytotoxicity vs. therapeutic effects) often arise from assay-specific variables:
- Concentration Gradients : Test a broad range (nM to mM) to identify dose-dependent effects.
- Cell-Type Specificity : Compare responses across cancer, immune, and neuronal cell lines .
- Assay Interference : Control for auto-oxidation of naphthol products, which may generate reactive oxygen species (ROS) and confound results .
- Standardization : Use reference compounds (e.g., α-naphthyl acetate) to calibrate esterase activity measurements .
Q. What experimental designs are suitable for probing the mechanism of this compound in modulating protein-protein interactions?
Inspired by analogs like Naphthol AS-E phosphate (KG-501), which inhibits CREB-KIX binding , researchers can:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics between this compound and target proteins (e.g., transcription factors).
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by assessing protein thermal stability shifts in treated cells.
- RNA-Seq/ChIP-Seq : Profile transcriptional changes or chromatin occupancy to identify downstream pathways .
Q. How can environmental and toxicity concerns be addressed when scaling up this compound synthesis?
- Green Chemistry : Replace acetyl chloride with acetic anhydride and biodegradable catalysts (e.g., lipases) to reduce hazardous waste .
- Ecotoxicity Screening : Use in silico tools (e.g., ECOSAR) to predict aquatic toxicity and prioritize in vivo testing in models like Daphnia magna .
- Waste Management : Implement solvent recovery systems (e.g., rotary evaporation for ethyl acetate) and neutralize acidic byproducts with CaCO₃ .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?
- Inhibitor Panels : Co-treat with known esterase inhibitors (e.g., NaF for NSEs, PMSF for serine hydrolases) .
- CRISPR Knockouts : Generate cell lines lacking putative target enzymes to confirm on-target effects .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
